N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(6-methoxypyridin-3-yl)ethanediamide
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Overview
Description
N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(6-METHOXY-3-PYRIDYL)ETHANEDIAMIDE is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(6-METHOXY-3-PYRIDYL)ETHANEDIAMIDE typically involves the following steps:
Formation of the Indole Moiety: The indole moiety can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Formation of the Pyridine Moiety: The pyridine moiety can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia.
Coupling of the Indole and Pyridine Moieties: The final step involves coupling the indole and pyridine moieties through an amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(6-METHOXY-3-PYRIDYL)ETHANEDIAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(6-METHOXY-3-PYRIDYL)ETHANEDIAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(6-METHOXY-3-PYRIDYL)ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(3-PYRIDYL)ETHANEDIAMIDE: Similar structure but lacks the methoxy group on the pyridine ring.
N~1~-[2-(5-HYDROXY-1H-INDOL-3-YL)ETHYL]-N~2~-(6-METHOXY-3-PYRIDYL)ETHANEDIAMIDE: Similar structure but has a hydroxy group instead of a methoxy group on the indole ring.
Uniqueness
N~1~-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-N~2~-(6-METHOXY-3-PYRIDYL)ETHANEDIAMIDE is unique due to the presence of both methoxy groups on the indole and pyridine rings, which may enhance its biological activity and specificity for certain molecular targets .
Properties
Molecular Formula |
C19H20N4O4 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N'-(6-methoxypyridin-3-yl)oxamide |
InChI |
InChI=1S/C19H20N4O4/c1-26-14-4-5-16-15(9-14)12(10-21-16)7-8-20-18(24)19(25)23-13-3-6-17(27-2)22-11-13/h3-6,9-11,21H,7-8H2,1-2H3,(H,20,24)(H,23,25) |
InChI Key |
QQHWYPSWGQHUSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C(=O)NC3=CN=C(C=C3)OC |
Origin of Product |
United States |
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